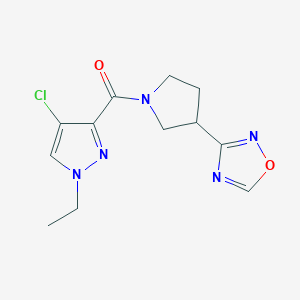

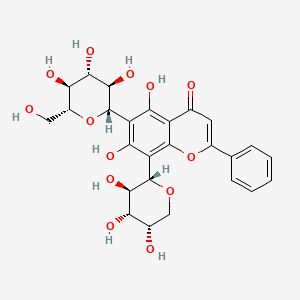

![molecular formula C14H10FN3O2S B2874271 N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-03-4](/img/structure/B2874271.png)

N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are a novel class of small molecule tyrosinase inhibitors . Tyrosinase is the rate-limiting enzyme of melanogenesis and plays a crucial role in hyperpigmentation .

Synthesis Analysis

Thiazolopyrimidine derivatives were synthesized using 4-fluoroaniline and ethylacetoacetate as starting material . The structure of the derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The inhibitory activities of all derivatives were examined against tyrosinase . The unsubstituted derivative 6a demonstrated a strong inhibitory effect against tyrosinase, with an IC50 value of 28.50 μM .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives can be influenced by various factors. For instance, a moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives .Applications De Recherche Scientifique

Anti-Inflammatory and Antinociceptive Activities

Research indicates that derivatives of N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant anti-inflammatory and antinociceptive activities. These compounds, particularly those with specific aryl ring substitutions, have demonstrated effectiveness in reducing inflammation and pain in experimental models, offering a promising avenue for therapeutic development. The findings suggest that these derivatives could serve as potential leads for the development of new anti-inflammatory and pain-relieving medications, showcasing a reduced risk of ulcerogenic activity and enhanced safety profiles compared to existing treatments (Alam, Khan, Siddiqui, & Ahsan, 2010).

Antimicrobial Activity

Synthesis efforts have led to the creation of novel derivatives of this compound with antimicrobial properties. These compounds have been evaluated against various bacterial strains, revealing that some possess significant antimicrobial activity. This highlights their potential as a basis for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern. The research underlines the importance of structural modifications in enhancing the antimicrobial efficacy of such compounds (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Fluorescence Applications

Studies have also explored the fluorescence properties of carbon dots derived from compounds similar to this compound. These investigations have identified organic fluorophores as the primary source of fluorescence in these carbon dots, suggesting potential applications in bioimaging and sensor technologies. The high fluorescence quantum yield of these materials points to their suitability for various scientific and technological applications, where fluorescent materials are required for visualization and analytical purposes (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).

Anticancer Activity

The structural framework of this compound has been utilized to synthesize novel compounds with potential anticancer activity. Preliminary screenings have identified certain derivatives as active against various human cancer cell lines, suggesting the role of these compounds in the development of new anticancer therapies. These findings underscore the importance of continuous chemical synthesis and biological evaluation in the discovery of novel therapeutic agents with potential efficacy in cancer treatment (Fahmy, Rostom, Saudi, Zjawiony, & Robins, 2003).

Mécanisme D'action

Target of Action

The primary targets of N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are targeted due to their rapid division and potential to form tumors .

Mode of Action

This compound interacts with its targets by inhibiting their growth and proliferation . It exhibits potent cytotoxic activity, particularly against A549 and HeLa cell lines . The compound’s interaction with these cells disrupts their genetic pathways, leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to cell growth and proliferation . By disrupting these pathways, it prevents the rapid division of cancer cells and the formation of tumors .

Pharmacokinetics

It is known that the compound’s lipophilicity plays a significant role in its inhibitory potency

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation . In particular, compounds 4g and 4f exhibited potent cytotoxic activity . Compound 4g had an IC 50 value of 3.1±0.4 µM against A549 and an IC 50 value of 9.8±0.4 µM against HeLa cell line . Compound 4f had an IC 50 value of 6.8±0.7 µM against MCF-7 .

Analyse Biochimique

Biochemical Properties

Thiazolopyrimidines, a class of compounds to which it belongs, are known for their diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory effects .

Cellular Effects

Preliminary studies suggest that similar compounds may have potent cytotoxic activity against various cancer cell lines .

Molecular Mechanism

It is hypothesized that it may interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2S/c1-8-7-21-14-16-6-9(13(20)18(8)14)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPCUYYSZOWBJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)

![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2874192.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2874197.png)

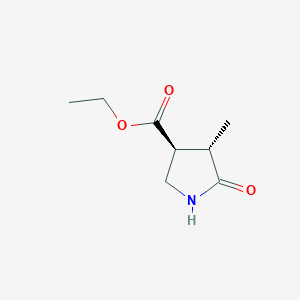

![2-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2874201.png)

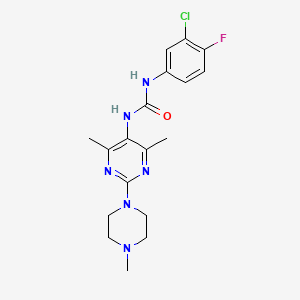

![(2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2874202.png)

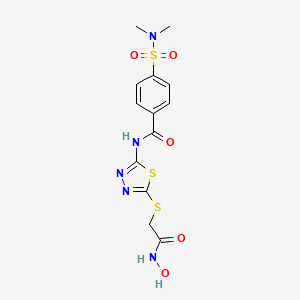

![N-(4-acetylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2874203.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2874204.png)

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2874206.png)

![1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2874208.png)